lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
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Overview
Description
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a lithiated organosilicon compound. It is primarily used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and solubility in nonpolar organic solvents, making it a valuable reagent in organic synthesis .
Preparation Methods
The preparation of lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane can be achieved through the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . This reaction can be performed in situ, and the compound can be purified by sublimation or distillation . The general reaction is as follows:
HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions.
Base-Catalyzed Reactions: It acts as a strong non-nucleophilic base in base-catalyzed reactions.
Polymerization Reactions: It can catalyze polymerization reactions in the synthesis of poly(p-benzamide)s.
Aldol Condensations and Darzens Condensation Reactions: It is used in directed aldol condensations and Darzens condensation reactions.
Common reagents and conditions used in these reactions include tetrahydrofuran (THF) as a solvent and temperatures ranging from room temperature to slightly elevated temperatures . Major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has a wide range of scientific research applications, including:
Organic Synthesis: It is used to generate enolates for the preparation of lactone precursors, pyranones, and cyclohexanes.
Novel Synthesis: It is used in a novel three-step synthesis of disubstituted 1,2,5-thiadiazoles.
Polymer Chemistry: It is employed in the synthesis of cyclic poly(α-peptoid)s and α-(difluoromethyl)styrene.
Mechanism of Action
The mechanism by which lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves its role as a strong non-nucleophilic base . It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique compared to other similar compounds due to its stability and solubility in nonpolar organic solvents . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Another strong non-nucleophilic base used in organic synthesis.
Potassium bis(trimethylsilyl)amide: Similar to the lithium compound but with different solubility and reactivity properties.
These compounds share similar applications but differ in their reactivity and solubility, making this compound a preferred choice in certain reactions .
Properties
CAS No. |
97535-99-4 |
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Molecular Formula |
C14H29LiSi3 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.Li/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChI Key |
CJRUJUOZMQNIAM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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